molecular formula C27H27N3O6 B12001390 [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765912-77-4

[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12001390
CAS No.: 765912-77-4
M. Wt: 489.5 g/mol
InChI Key: AYCKNVFSJFYWSE-MUFRIFMGSA-N
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Description

    2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate is a complex organic molecule with the chemical formula C26H19Cl2N5O5S. It belongs to the class of hydrazones and contains both aromatic and heterocyclic moieties.

    Structure: The compound consists of a central phenyl ring substituted with an ethoxy group (C2H5O), a 4-methoxybenzoate group, and an E-configured hydrazone linkage. The presence of the hydrazone functional group imparts interesting reactivity to this compound.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the condensation of 4-methoxybenzoyl hydrazine with 3-methylbenzoyl chloride, followed by reaction with 2-ethoxybenzaldehyde. The final step is the esterification of the resulting hydrazone with 2,4-dichlorobenzoic acid.

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, chloroform) with appropriate catalysts or reagents.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve potassium permanganate, while reduction could use sodium borohydride.

      Major Products: Oxidation leads to benzoic acids, while reduction yields hydrazine derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Its hydrazone functionality may interact with biological systems, making it relevant for drug discovery.

      Medicine: Investigations focus on its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Although not widely used, it could find applications in specialty chemicals.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with specific protein targets due to its hydrazone moiety.

      Pathways: Further studies are needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of hydrazone, phenyl, and ester functionalities sets it apart.

      Similar Compounds:

    Remember that this compound’s potential applications and mechanisms are still areas of active research

    Properties

    CAS No.

    765912-77-4

    Molecular Formula

    C27H27N3O6

    Molecular Weight

    489.5 g/mol

    IUPAC Name

    [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

    InChI

    InChI=1S/C27H27N3O6/c1-4-35-24-15-19(8-13-23(24)36-27(33)20-9-11-22(34-3)12-10-20)16-29-30-25(31)17-28-26(32)21-7-5-6-18(2)14-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+

    InChI Key

    AYCKNVFSJFYWSE-MUFRIFMGSA-N

    Isomeric SMILES

    CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC

    Origin of Product

    United States

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